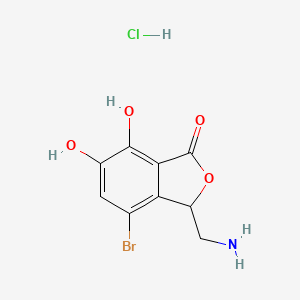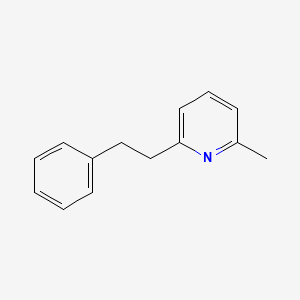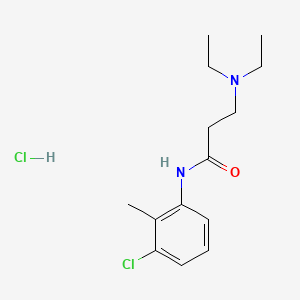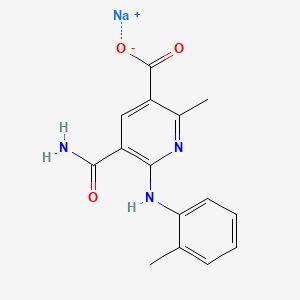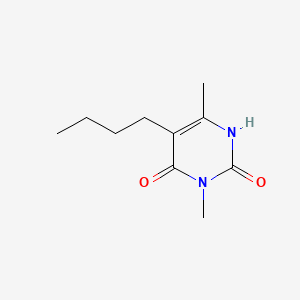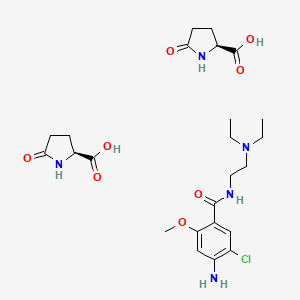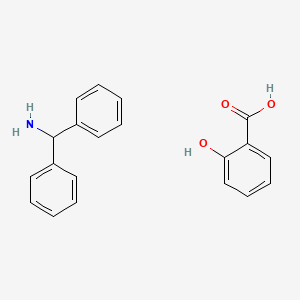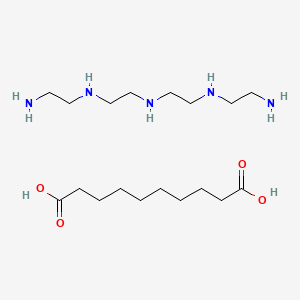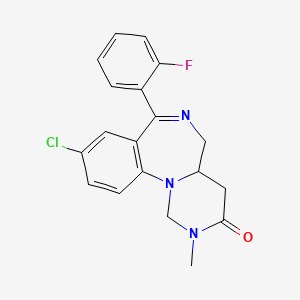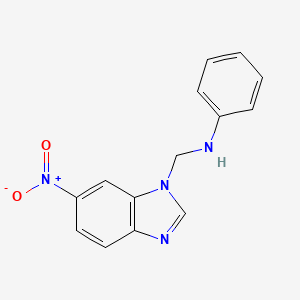
1H-Benzimidazole-1-methanamine, 6-nitro-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole-1-methanamine, 6-nitro-N-phenyl- is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . The compound features a nitro group at the 6-position and a phenyl group attached to the nitrogen atom, which can significantly influence its chemical behavior and biological activity.
Métodos De Preparación
The synthesis of 1H-Benzimidazole-1-methanamine, 6-nitro-N-phenyl- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by nitration and subsequent functionalization . The reaction conditions often include the use of oxidizing agents like sodium metabisulfite and solvents such as ethanol or acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1H-Benzimidazole-1-methanamine, 6-nitro-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include sodium metabisulfite, hydrogen gas, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Benzimidazole-1-methanamine, 6-nitro-N-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole-1-methanamine, 6-nitro-N-phenyl- involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes like dihydrofolate reductase and vascular endothelial growth factor receptor 2 . These interactions disrupt essential cellular processes, leading to cell death.
Comparación Con Compuestos Similares
1H-Benzimidazole-1-methanamine, 6-nitro-N-phenyl- can be compared with other benzimidazole derivatives such as:
Albendazole: An antiparasitic agent.
Mebendazole: Used to treat parasitic worm infections.
Thiabendazole: An antifungal and antiparasitic agent. The uniqueness of 1H-Benzimidazole-1-methanamine, 6-nitro-N-phenyl- lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
103248-21-1 |
|---|---|
Fórmula molecular |
C14H12N4O2 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
N-[(6-nitrobenzimidazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H12N4O2/c19-18(20)12-6-7-13-14(8-12)17(10-16-13)9-15-11-4-2-1-3-5-11/h1-8,10,15H,9H2 |
Clave InChI |
NMNLEAUDMGPBTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



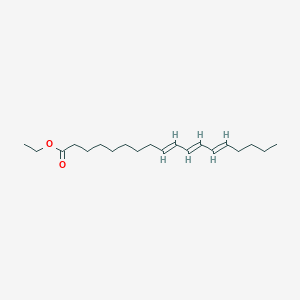
![Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate](/img/structure/B12703102.png)
